(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 2-(1H-indol-3-yl)ethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with 4-methoxyphenyl isothiocyanate to yield the final thiazolidinone product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-5-(2-hydroxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- (2Z,5E)-5-(2-methoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, for instance, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C29H27N3O3S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3O3S/c1-3-35-26-11-7-4-8-20(26)18-27-28(33)32(17-16-21-19-30-25-10-6-5-9-24(21)25)29(36-27)31-22-12-14-23(34-2)15-13-22/h4-15,18-19,30H,3,16-17H2,1-2H3/b27-18+,31-29? |
InChI Key |
ANRDFHZMGCEXKX-CJISWGANSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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